(3-Iodofuran-2-yl)methanamine
Description
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
(3-iodofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 |
InChI Key |
UHXQXAQJVPROMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1I)CN |
Origin of Product |
United States |
Preparation Methods
Halogenation of Furan Derivatives to Introduce Iodine
A common approach to obtain 3-iodofuran derivatives involves halogen exchange or direct iodination of pre-functionalized furans. According to a detailed study on halo-furan synthesis, a one-pot three-component reaction can be employed where an alkynone intermediate is converted into 3-iodofurans by treatment with sodium iodide and p-toluenesulfonic acid in methanol at room temperature. This method yields iodo-substituted furans efficiently with good purity after chromatographic purification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkynone intermediate | Sodium iodide, p-toluenesulfonic acid, MeOH | Conversion to 3-iodofuran |
| Temperature | Room temperature | Mild conditions preserve furan |
| Purification | Column chromatography on neutral alumina | Pure 3-iodofuran derivatives |
This method is adaptable for various substituted furans and provides a reliable route to 3-iodofuran intermediates.
Introduction of the Methanamine Group at the 2-Position
The aminomethyl substituent can be introduced via nucleophilic substitution or reductive amination strategies starting from 2-formyl or 2-halogenated furan derivatives.
A typical approach involves:
- Starting from 3-iodofuran-2-carboxaldehyde or 3-iodofuran-2-methyl halide.
- Reacting with ammonia or an amine source under reductive amination conditions.
- Alternatively, direct substitution of a 2-halogenated intermediate with ammonia or amine nucleophiles.
While specific literature on (3-iodofuran-2-yl)methanamine is limited, analogous methods for related benzylamine derivatives (e.g., 3-iodobenzylamine) provide insight. For example, 3-iodobenzylamine is prepared by nucleophilic substitution of 3-iodobenzyl halides or via reduction of corresponding imines, often followed by protection/deprotection steps to isolate the amine.
Protection and Deprotection Strategies
To avoid side reactions during iodination or amination, protecting groups such as tert-butoxycarbonyl (Boc) are used on the amine functionality. For instance, 3-iodobenzylamine can be protected with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at room temperature, yielding Boc-protected amines in high yield (up to 89%). This strategy can be adapted for this compound synthesis to improve stability and facilitate purification.
Summary Table of Preparation Methods
Research Findings and Analysis
- The iodination method via sodium iodide and acid-mediated cyclization of alkynones is a robust and mild approach that avoids harsh conditions that could degrade the furan ring.
- Aminomethylation strategies are well-established in aromatic systems and can be adapted to furan derivatives, though the electron-rich nature of furan may require careful control of reaction conditions to avoid ring substitution or degradation.
- Protection of the amine group is critical for isolating pure products and preventing side reactions during subsequent synthetic steps.
- No direct, single-step synthesis of this compound is reported in the literature, indicating that a multi-step synthesis involving iodination followed by amination and protection is the practical route.
Chemical Reactions Analysis
Types of Reactions
(3-Iodofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(3-Iodofuran-2-yl)methanamine is utilized as a building block in the synthesis of novel drug candidates. Its ability to act as an enzyme inhibitor makes it valuable in the development of therapeutics targeting specific diseases, particularly those involving enzyme dysregulation. For instance, its derivatives have been explored for their potential to inhibit sirtuins, a class of enzymes implicated in aging and metabolic processes.
Organic Synthesis
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its furan ring structure allows for various functional group modifications, making it a versatile precursor in heterocyclic chemistry. Researchers have reported successful syntheses of more complex compounds by utilizing this compound as a starting material.
Example Reactions
The following table summarizes some key reactions involving this compound:
Biological Studies
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structure-activity relationship has been extensively studied to optimize its anticancer properties.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound against several tumor cell lines, reporting an IC50 value indicating effective growth inhibition at micromolar concentrations. This suggests its potential as an anticancer agent.
- Animal Models : Research involving animal models assessed the compound's impact on tumor growth and metastasis. Variations in dosage revealed different therapeutic outcomes, emphasizing the need for careful dosage regulation to balance efficacy and toxicity.
- Structure-Activity Relationship (SAR) : Investigations into modifying the chemical structure of this compound have shown that changes to substituents on the furan ring can enhance biological activity against specific cancer types. This highlights the compound's potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of (3-Iodofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. (5-Phenylfuran-2-yl)methanamine Derivatives
- Structure : The phenyl group at the 5-position of the furan ring contrasts with the 3-iodo substitution in the target compound .
- Biological Activity : Derivatives of (5-phenylfuran-2-yl)methanamine exhibit SIRT2 inhibitory activity, with substituents like urea linkers and 4-carboxyl groups on the phenyl ring enhancing potency .
- Its electron-withdrawing nature may reduce the amine’s basicity compared to electron-donating groups.
b. (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
- Structure : This compound replaces the furan ring with a dihydrodioxin system, increasing oxygen content and altering ring strain .
- Solubility : The additional oxygen atoms may improve aqueous solubility compared to the iodofuran derivative, where iodine’s hydrophobicity could reduce solubility .
c. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
- Structure : Features a benzimidazole core instead of furan, with a 4-chlorophenyl group. The chloro substituent is smaller and less polarizable than iodine .
- Electronic Effects : Chlorine’s electronegativity may create different dipole moments compared to iodine, influencing interactions with biological targets.
Physicochemical Properties
*Estimated based on iodine’s contribution to logP.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Iodofuran-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with furan derivatives (e.g., 3-bromofuran-2-yl)methanamine. Replace bromine with iodine via halogen exchange using NaI/CuI in polar aprotic solvents (e.g., DMF) under reflux .
- Step 2 : Protect the amine group with Boc or Fmoc to prevent side reactions during iodination.
- Optimization : Vary temperature (80–120°C), catalyst loading (5–10 mol% CuI), and reaction time (12–24 hrs). Monitor yield via HPLC or TLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodine at C3, amine at C2).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: CHINO, ~239.96 g/mol).
- X-ray Crystallography : Use SHELX programs for crystal structure determination if single crystals are obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
